molecular formula C13H18F3N3OS B2385833 1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea CAS No. 2309307-37-5

1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea

Cat. No.: B2385833
CAS No.: 2309307-37-5
M. Wt: 321.36
InChI Key: VDQGRNHIFZLENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a complex organic compound that features a thiophene ring, a trifluoroethyl group, and a piperidine moiety

Mechanism of Action

The mechanism of action of 1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea can be compared with other thiophene-based compounds:

Biological Activity

1-Thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

C14H17F3N4S\text{C}_{14}\text{H}_{17}\text{F}_{3}\text{N}_{4}\text{S}

Biological Activity Overview

Research indicates that compounds with urea and thiophene functionalities exhibit a variety of biological activities. These include:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential antitumor activity.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties.

Antimicrobial Activity

A study conducted on related thiourea compounds highlighted their broad-spectrum antimicrobial properties. The derivatives exhibited significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 μg/mL for certain derivatives .

Anticancer Properties

The anticancer potential of similar compounds has been evaluated in various cancer cell lines. For instance, a related urea derivative demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) of 25.1 μM against non-small cell lung cancer cells . This suggests that this compound may share similar mechanisms of action.

Cell Line GI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7

The proposed mechanism for the anticancer activity involves the inhibition of specific enzymes and pathways critical for tumor growth. For instance, urea compounds are known to interact with DNA gyrase, an enzyme essential for DNA replication in bacteria and cancer cells .

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

  • Case Study on Anticancer Activity :
    A recent study synthesized various thiourea derivatives and tested their cytotoxicity against human cancer cell lines. Notably, one compound exhibited an IC50 value of 16.23 μM against U937 cells, indicating strong antiproliferative effects compared to standard chemotherapeutics like etoposide .
  • Study on Antimicrobial Effects :
    Another research effort focused on the antimicrobial properties of thiourea derivatives showed that certain compounds had IC50 values as low as 0.25 μg/mL against S. aureus, highlighting their potential as therapeutic agents in treating infections .

Properties

IUPAC Name

1-thiophen-2-yl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3OS/c14-13(15,16)9-19-5-3-10(4-6-19)8-17-12(20)18-11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQGRNHIFZLENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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